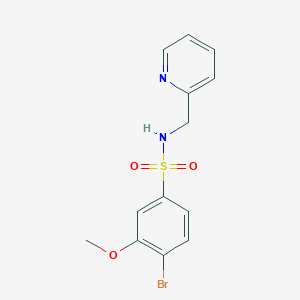

4-bromo-3-methoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide

Description

4-Bromo-3-methoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide is a benzenesulfonamide derivative featuring a bromine atom at the 4-position, a methoxy group at the 3-position, and a pyridin-2-ylmethyl substituent on the sulfonamide nitrogen.

Properties

IUPAC Name |

4-bromo-3-methoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BrN2O3S/c1-19-13-8-11(5-6-12(13)14)20(17,18)16-9-10-4-2-3-7-15-10/h2-8,16H,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFXWJNPJXOCURZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)S(=O)(=O)NCC2=CC=CC=N2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BrN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-bromo-3-methoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide can be achieved through several synthetic routes. One common method involves the reaction of 4-bromo-3-methoxybenzenesulfonyl chloride with pyridin-2-ylmethylamine under mild conditions. The reaction typically takes place in an organic solvent such as toluene or ethyl acetate, with the presence of a base like triethylamine to neutralize the hydrochloric acid byproduct .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

4-bromo-3-methoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide, potassium tert-butoxide, and other strong bases.

Oxidation and Reduction Reactions: The methoxy group can undergo oxidation to form a corresponding aldehyde or carboxylic acid. Reduction reactions can also be performed on the sulfonamide group to yield amines.

Coupling Reactions: The compound can participate in Suzuki-Miyaura cross-coupling reactions with arylboronic acids to form biaryl derivatives.

Scientific Research Applications

4-bromo-3-methoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules

Biology: The compound can be used in the development of new pharmaceuticals and agrochemicals. Its sulfonamide group is known for its biological activity, making it a potential candidate for drug discovery.

Medicine: Research into its potential as an inhibitor of specific enzymes or receptors is ongoing. The pyridin-2-ylmethyl group is a common motif in medicinal chemistry, contributing to the compound’s bioactivity.

Industry: It can be used in the production of specialty chemicals and materials, including dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 4-bromo-3-methoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in the active sites of enzymes, inhibiting their activity. The pyridin-2-ylmethyl group can enhance the compound’s binding affinity and selectivity for certain targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The table below compares key structural and physicochemical properties of 4-bromo-3-methoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide with similar compounds:

*Estimated using fragment-based methods.

Key Observations :

- Molecular Weight : The target (MW ~402) adheres to Lipinski’s rule (MW ≤ 500), unlike the piperazinyl derivative (MW 473.4) , which may face bioavailability challenges.

- Bioisosteric Replacements : Replacing pyridin-2-ylmethyl with tetrahydrofuran-2-ylmethyl () reduces aromatic interactions but improves metabolic stability .

Crystallographic and Conformational Insights

While crystallographic data for the target compound is unavailable, analogs like N-(2-anilinopyridin-3-yl)-4-methylbenzenesulfonamide () reveal planar sulfonamide moieties and intramolecular hydrogen bonds stabilizing the conformation . The pyridin-2-ylmethyl group in the target likely adopts a similar orientation, facilitating interactions with hydrophobic enzyme pockets.

Biological Activity

4-Bromo-3-methoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide is an organic compound with notable biological activity, particularly in medicinal chemistry. Its structure, characterized by the presence of a bromine atom, a methoxy group, and a pyridinylmethyl moiety, suggests potential interactions with various biological targets. This article explores its synthesis, biological activities, mechanisms of action, and comparisons with similar compounds.

- Molecular Formula : C13H13BrN2O3S

- Molecular Weight : 357.22 g/mol

- CAS Number : 714208-62-5

Synthesis Methods

The synthesis of 4-bromo-3-methoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide typically involves the reaction of 4-bromo-3-methoxybenzenesulfonyl chloride with pyridin-2-ylmethylamine. This reaction is usually carried out in organic solvents such as toluene or ethyl acetate, often in the presence of a base like triethylamine to neutralize the hydrochloric acid produced during the reaction.

Anti-inflammatory Activity

Research indicates that compounds related to benzenesulfonamides exhibit significant anti-inflammatory properties. In vivo studies have shown that derivatives can inhibit carrageenan-induced rat paw edema effectively . The percentage inhibition observed in various studies highlights the potential of these compounds in managing inflammatory conditions.

Antimicrobial Activity

4-Bromo-3-methoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide shows promising antimicrobial properties. For instance, it has demonstrated effective inhibition against various bacterial strains with Minimum Inhibitory Concentrations (MIC) ranging from 6.28 mg/mL to 6.72 mg/mL against pathogens like E. coli, S. aureus, and P. aeruginosa .

The mechanism of action for this compound primarily involves its interaction with specific enzymes and receptors. The sulfonamide moiety is known to form hydrogen bonds with active site residues in enzymes, thereby inhibiting their activity. The pyridinyl group enhances binding affinity and selectivity towards certain molecular targets, which may lead to modulation of various biochemical pathways.

Case Studies and Research Findings

Several studies have evaluated the biological activity of sulfonamides similar to 4-bromo-3-methoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide:

- Anti-inflammatory Studies :

- Antimicrobial Efficacy :

Comparative Analysis

| Compound Name | Active Groups | Notable Activity |

|---|---|---|

| 4-Bromo-3-methoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide | Bromine, Methoxy, Pyridinyl | Anti-inflammatory, Antimicrobial |

| 4-Bromo-3-methoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide | Bromine, Methoxy | Similar biological profile but different binding interactions |

| N-(Pyridin-2-ylmethyl)benzenesulfonamide | Pyridinyl | Lacks bromine; different activity spectrum |

Q & A

Q. What are the standard synthetic routes for 4-bromo-3-methoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide, and what key reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves sequential functionalization of the benzenesulfonamide core. Key steps include:

- Sulfonylation : Coupling a brominated benzene ring with sulfonamide precursors under controlled pH (e.g., using NaH in THF) to ensure regioselectivity .

- Pyridinylmethylation : Introducing the pyridin-2-ylmethyl group via nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination), requiring Pd catalysts and inert atmospheres .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product.

Critical factors: Temperature control (<60°C to prevent decomposition), stoichiometric ratios (1:1.2 sulfonyl chloride:amine), and moisture exclusion .

Q. How is the crystal structure of this compound determined, and what are the implications of its molecular packing on physicochemical properties?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key parameters:

- Crystallization : Slow evaporation of DCM/hexane solutions yields diffraction-quality crystals .

- Data Collection : Using a diffractometer (e.g., Oxford Diffraction Xcalibur) with Mo-Kα radiation (λ = 0.71073 Å). Absorption correction (multi-scan) and refinement (SHELXL) ensure accuracy .

- Packing Analysis : Triclinic (P1) symmetry (a = 13.6081 Å, b = 14.5662 Å) with π-π stacking (3.8 Å between pyridine rings) enhances thermal stability. Hydrogen bonds (N–H···O) between sulfonamide groups influence solubility .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this sulfonamide derivative, and how do they align with experimental data?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to model interactions with targets (e.g., carbonic anhydrase IX). The bromine atom’s electronegativity enhances binding to hydrophobic pockets .

- MD Simulations : GROMACS simulations (20 ns) assess stability of ligand-protein complexes. Compare RMSD values (<2 Å indicates stable binding) .

- Validation : Cross-check with in vitro assays (e.g., enzyme inhibition IC50). Discrepancies may arise from solvent effects in simulations vs. aqueous experimental conditions .

Q. What strategies resolve contradictions between in vitro and in vivo activity data for this compound?

Methodological Answer:

- Pharmacokinetic Profiling : Measure logP (HPLC) to assess lipid solubility. High logP (>3) may reduce in vivo efficacy due to plasma protein binding .

- Metabolite Identification : LC-MS/MS detects hydroxylated or demethylated metabolites that alter activity. For example, methoxy→hydroxy conversion via CYP450 enzymes can enhance toxicity .

- Dose Optimization : Use Hill equation models to correlate in vitro IC50 with in vivo effective doses, adjusting for bioavailability (e.g., 40% oral bioavailability in murine models) .

Q. How do the bromo and methoxy substituents influence target binding and selectivity?

Methodological Answer:

- Bromine : Enhances halogen bonding with protein backbone carbonyls (e.g., in kinase ATP pockets). Replace with Cl or I in analogs to test bond strength via SCXRD .

- Methoxy : Steric effects block off-target interactions. Methyl-to-ethyl substitution increases flexibility, reducing selectivity (ΔΔG = +1.2 kcal/mol in MD simulations) .

- SAR Studies : Synthesize analogs (e.g., 3-ethoxy or 4-iodo derivatives) and compare binding affinities (SPR or ITC) .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s enzyme inhibition potency?

Methodological Answer:

- Assay Standardization : Ensure consistent buffer pH (7.4 vs. 6.5 alters ionization of sulfonamide NH) and temperature (25°C vs. 37°C) .

- Control Compounds : Use acetazolamide as a positive control. Discrepancies >10% suggest assay variability .

- Statistical Analysis : Apply Grubbs’ test to identify outliers in IC50 datasets. Replicate studies (n ≥ 3) under identical conditions .

Experimental Design

Q. What in silico and in vitro approaches prioritize derivatives for anticancer screening?

Methodological Answer:

- Virtual Screening : Filter ZINC15 library for sulfonamide analogs with Tanimoto similarity >85%. Prioritize compounds with QED >0.6 .

- Toxicity Prediction : Use ProTox-II to exclude hepatotoxic candidates (probability <0.3) .

- Primary Assays : Test top 10 candidates in MTT assays (72 hr exposure, IC50 threshold <10 μM) against HeLa and MCF-7 cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.